molecular formula C6H3ClFNO3 B1583476 2-Chloro-4-fluoro-5-nitrophenol CAS No. 84478-75-1

2-Chloro-4-fluoro-5-nitrophenol

Cat. No.: B1583476
CAS No.: 84478-75-1
M. Wt: 191.54 g/mol
InChI Key: NAWVMCKMQMJQMF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-chloro-4-fluorophenol. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The starting material, 2-chloro-4-fluorophenol, is subjected to nitration using nitric acid and sulfuric acid in a continuous flow reactor. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted phenols or anilines.

    Reduction: 2-Chloro-4-fluoro-5-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Environmental Remediation

One of the prominent applications of 2-chloro-4-fluoro-5-nitrophenol is in environmental bioremediation. Studies have shown that certain bacteria can degrade this compound, making it a target for bioremediation efforts in contaminated sites. For instance, Burkholderia sp. RKJ 800 has been reported to degrade 2-chloro-4-nitrophenol via a hydroquinone pathway, demonstrating its potential use in cleaning up polluted environments .

Case Study: Biodegradation by Burkholderia sp. RKJ 800

  • Objective: To evaluate the degradation efficiency of 2-chloro-4-nitrophenol.
  • Method: Soil microcosm studies were conducted using bacterial strains capable of degrading the compound.
  • Results: The strain effectively reduced the concentration of 2-chloro-4-nitrophenol, indicating its potential for bioremediation applications.

Synthetic Intermediate

This compound serves as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex compounds.

Applications in Synthesis:

  • Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
  • Agrochemicals: Acts as an intermediate in developing herbicides and pesticides.

Toxicological Studies

Due to its toxicity profile, this compound is also utilized in toxicological research to study its effects on biological systems. It has been shown to cause somnolence and dermatitis in animal models . Understanding its toxicological impact is crucial for assessing risks associated with exposure.

Toxicological Data

The following table summarizes key toxicological findings related to this compound:

Toxicity TypeEffectStudy Reference
Acute ToxicityCauses somnolenceRTECS
Dermal IrritationCauses skin irritationRTECS
Inhalation ToxicityHarmful if inhaledGHS Classification

Comparison with Similar Compounds

2-Chloro-4-fluoro-5-nitrophenol can be compared with other similar compounds, such as:

The unique combination of chlorine, fluorine, and nitro groups in this compound makes it a valuable compound in various fields of research and industry.

Biological Activity

2-Chloro-4-fluoro-5-nitrophenol (C₆H₃ClFNO₃), a compound with significant biological activity, is primarily recognized for its interactions with various enzymes and cellular components. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₃ClFNO₃
  • CAS Number : 84478-75-1
  • Appearance : Brown solid powder
  • Melting Point : 99 - 101 °C

The structure includes a chlorine atom at the second position, a fluorine atom at the fourth position, and a nitro group at the fifth position. These substituents enhance the compound's reactivity, particularly its nucleophilicity due to the electron-withdrawing nature of the nitro group.

The biological activity of this compound is characterized by its ability to disrupt normal cellular functions through several mechanisms:

  • Enzyme Interaction : The compound interacts with nitroreductase enzymes, leading to the formation of 2-chloro-5-hydroxylaminophenol via reductive processes. This interaction can significantly impact cellular metabolism and signaling pathways.
  • Cellular Toxicity : Due to its reactive nature, this compound can induce cellular damage. Studies indicate that it may interfere with gene expression and metabolic processes, potentially leading to cytotoxic effects.
  • Biodegradation Pathways : Research has identified specific bacterial strains capable of degrading this compound. For instance, Burkholderia sp. RKJ 800 utilizes this compound as a sole carbon source, degrading it via the hydroquinone pathway and producing metabolites such as chlorohydroquinone (CHQ) and hydroquinone (HQ) .

The compound plays a role in various biochemical reactions, including:

  • Metabolic Pathways : It is involved in pathways that lead to its degradation in certain bacteria. For example, Cupriavidus sp. strain CNP-8 has been shown to upregulate genes associated with the catabolism of this compound .

Cellular Effects

The compound affects various cell types and processes:

  • Gene Expression : It influences the expression of genes related to its degradation, indicating an adaptive response in microbial systems .

Case Studies

  • Degradation by Bacteria : A study isolated Burkholderia sp. RKJ 800 from pesticide-contaminated soil, demonstrating its ability to degrade this compound effectively. The degradation process was monitored using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
  • Kinetic Studies : Research on Cupriavidus sp. strain CNP-8 revealed that degradation kinetics varied with substrate concentration. The maximum degradation rate was observed at lower concentrations, indicating toxicity at higher levels .

Applications

This compound has several applications across different fields:

  • Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research : Its potential antimicrobial and antifungal properties are under investigation for possible therapeutic applications.
  • Environmental Remediation : The compound's biodegradation by specific bacterial strains presents opportunities for bioremediation strategies in contaminated environments .

Properties

IUPAC Name

2-chloro-4-fluoro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWVMCKMQMJQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233462
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-75-1
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-nitrophenol
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Synthesis routes and methods I

Procedure details

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g 0.48 mol) was combined with a solution of sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL) and the resultant mixture was refluxed for 4 h. The insoluble solids were removed by filtration and the filtrate was acidified with dilute HCl. The precipitated solid was collected by filtration and washed with water to give 2-chloro-4-fluoro-5-nitrophenol (90 g, 98% yield). 1H NMR (400 MHz, DMSO-d6): δ 11.18 (s, 1H), 8.10 (d, J=10.4 Hz, 1H), 7.62 (d, J=7.2 Hz, 1H); MS (ESI) m/z: 192.1 (M+H+).
Quantity
120 g
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22.7 g
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Synthesis routes and methods II

Procedure details

To a solution of the product from Example 73B (0.87 g, 3.30 mmol) in methanol (20 mL) and water (1 mL) was added sodium bicarbonate (2.22 g, 26.4 mmol) and the mixture stirred at room temperature for 16 hours. The methanol was then removed under vacuum, dichloromethane (20 mL) was added to the mixture, the organic solution was washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide the title product (0.62 g, 98%).
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0.87 g
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2.22 g
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20 mL
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1 mL
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Yield
98%

Synthesis routes and methods III

Procedure details

A 6N aqueous sodium hydroxide solution (17 ml) was added dropwise to a stirred solution of 4-chloro-2-fluoro-5-methoxycarbonyloxy-1-nitrobenzene (J. Med. Chem., 1999, 42, 5369; 25 g) in methanol (200 ml) which was cooled to 5° C. The reaction mixture was stirred at ambient temperature for 30 minutes. A 12N aqueous hydrochloric acid solution (8.5 ml) was added and the mixture was evaporated. The residue was partitioned between methylene chloride and water. The organic layer was washed with brine, dried over magnesium sulphate and evaporated to give 4-chloro-2-fluoro-5-hydroxy-1-nitrobenzene (18.5 g); NMR Spectrum: (CDCl3) 5.8 (br s, 1H), 7.35 (d, 1H), 7.75 (d, 1H).
Quantity
17 mL
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25 g
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200 mL
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8.5 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 12.84 g (0.195 mole) of potassium hydroxide in 200 mL of water was added to a vigorously stirred solution of 34.0 g (0.097 mole) of 2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate in 190 mL of p-dioxane. The resultant mixture was stirred at room temperature for approximately 18 hours. The reaction mixture was filtered and the filtrate acidified with concentrated hydrochloric acid. The acidic solution was extracted with diethyl ether. The ether extract was dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure to leave a solid. The solid was washed with petroleum ether to yield 15.07 g of 2-chloro-4-fluoro-5-nitrophenol.
Quantity
12.84 g
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reactant
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2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate
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34 g
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200 mL
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190 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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